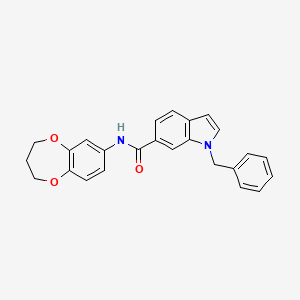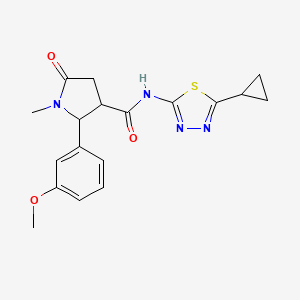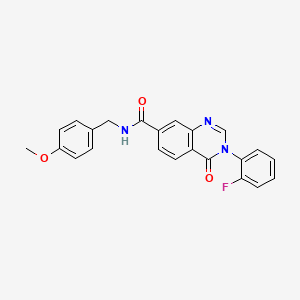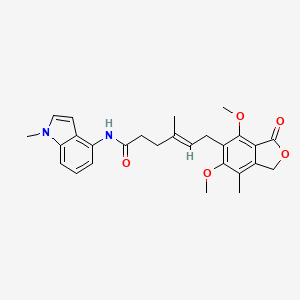
1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide is a complex organic compound that features a unique structure combining an indole core with a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through cyclization reactions.
Introduction of the Benzodioxepin Moiety: The benzodioxepin ring is introduced via a series of condensation reactions involving dihydroxybenzene derivatives and epoxides.
Coupling Reactions: The final step involves coupling the benzodioxepin moiety with the indole core using amide bond formation techniques, often employing reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Introduction of halogens, nitro groups, or alkyl groups.
Scientific Research Applications
1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for disease progression.
Altering Cellular Pathways: Affecting cellular processes like apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(phenylmethyl)-5-indolecarboxamide
- 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide
Uniqueness
1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-6-carboxamide stands out due to its unique combination of an indole core and a benzodioxepin moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)indole-6-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c28-25(26-21-9-10-23-24(16-21)30-14-4-13-29-23)20-8-7-19-11-12-27(22(19)15-20)17-18-5-2-1-3-6-18/h1-3,5-12,15-16H,4,13-14,17H2,(H,26,28) |
InChI Key |
YYXMFUIHAHYWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4CC5=CC=CC=C5)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10998448.png)
![N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10998455.png)
![1-(2-methoxyethyl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B10998465.png)

![2,4-dichloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B10998470.png)
![4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B10998472.png)


![(1-{[({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B10998482.png)
![6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10998493.png)
![2-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10998499.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]butanamide](/img/structure/B10998501.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide](/img/structure/B10998505.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide](/img/structure/B10998511.png)
